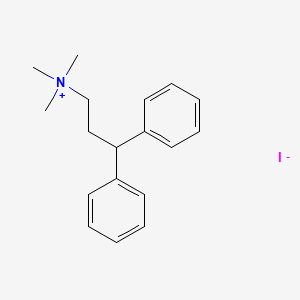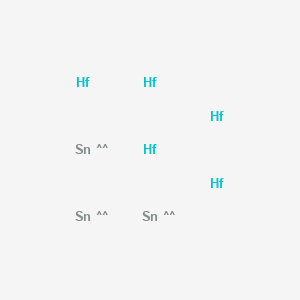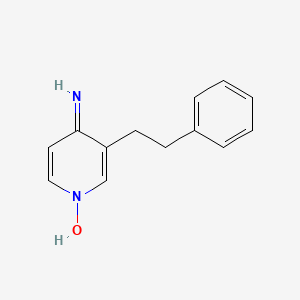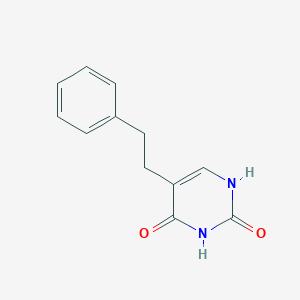
1,2-Dimethylidenecyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethylidenecyclopropane is an organic compound that belongs to the class of cyclopropanes. It consists of a cyclopropane ring with two methylene groups attached to adjacent carbon atoms. This compound is known for its unique structural properties and high reactivity due to the ring strain in the cyclopropane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dimethylidenecyclopropane can be synthesized through various methods. One common method involves the reaction of 1,2-dibromoethane with a strong base such as sodium amide (NaNH2) in liquid ammonia. This reaction leads to the formation of the cyclopropane ring with the elimination of hydrogen bromide (HBr).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethylidenecyclopropane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropanes.
Applications De Recherche Scientifique
1,2-Dimethylidenecyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dimethylidenecyclopropane involves its high reactivity due to the ring strain in the cyclopropane ring. This strain makes the compound highly susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethylcyclopropane: Similar structure but lacks the double bonds present in 1,2-Dimethylidenecyclopropane.
Cyclopropane: The simplest cyclopropane compound without any substituents.
Cyclopentane: A larger ring structure with five carbon atoms.
Uniqueness
This compound is unique due to its high ring strain and the presence of two methylene groups, which confer distinct reactivity and chemical properties compared to other cyclopropanes and cycloalkanes.
Propriétés
Numéro CAS |
18631-85-1 |
|---|---|
Formule moléculaire |
C5H6 |
Poids moléculaire |
66.10 g/mol |
Nom IUPAC |
1,2-dimethylidenecyclopropane |
InChI |
InChI=1S/C5H6/c1-4-3-5(4)2/h1-3H2 |
Clé InChI |
ZNKWTJLYBOAVHI-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
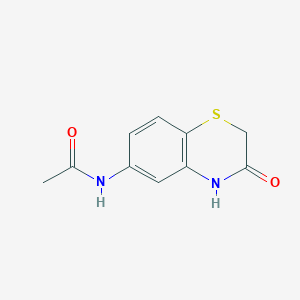
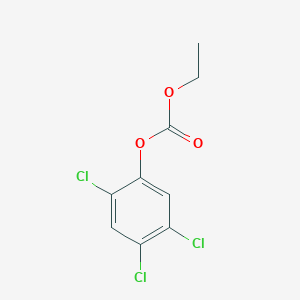

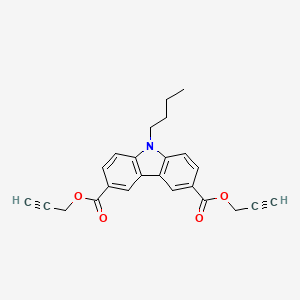
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)

![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
